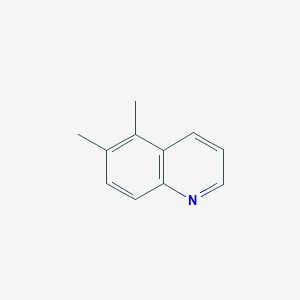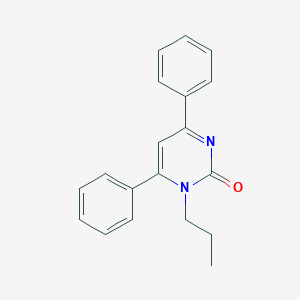
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone, also known as DPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of genes involved in various biological processes. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and by inhibiting angiogenesis.
生化和生理效应
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and by inhibiting angiogenesis. In addition, 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to have low toxicity and good bioavailability, which are important factors in the development of new drugs. However, one of the limitations of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone and its potential side effects.
未来方向
There are several future directions for the study of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone. One area of research is the development of new derivatives of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In addition, more studies are needed to fully understand the mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone and its potential side effects, which will be important for the development of new therapeutic agents based on this compound.
Conclusion:
In conclusion, 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is a promising compound with diverse biological activities and potential applications in the field of medicinal chemistry. The synthesis method of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been optimized for high yield and purity, and several studies have investigated its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone as a therapeutic agent and to develop new drugs based on this compound.
合成方法
The synthesis of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone involves the condensation of benzaldehyde and acetophenone followed by the reaction with urea in the presence of a catalyst. The reaction yields 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone as a white crystalline powder with a melting point of 237-238°C. This method has been optimized for high yield and purity and has been widely used in the synthesis of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone for research purposes.
科学研究应用
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been extensively studied for its potential applications as a therapeutic agent. Several studies have shown that 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
33098-34-9 |
|---|---|
产品名称 |
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone |
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
4,6-diphenyl-1-propylpyrimidin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |
InChI 键 |
GJHYBWSQPJJAAT-UHFFFAOYSA-N |
SMILES |
CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



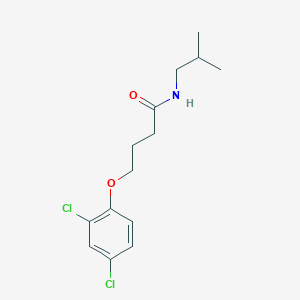
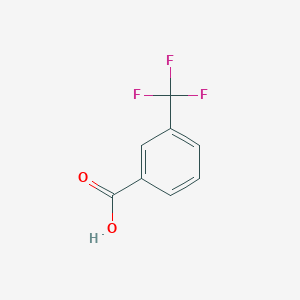
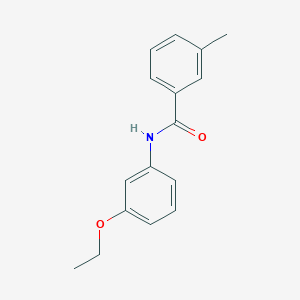
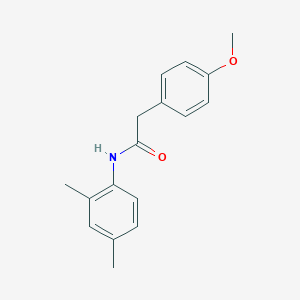
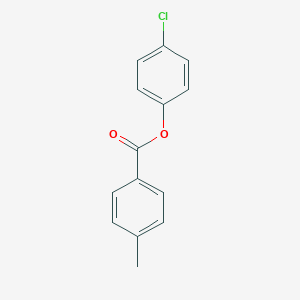
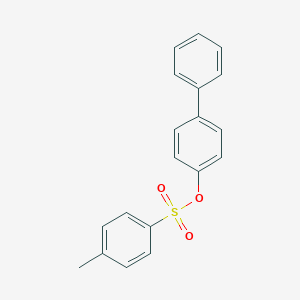
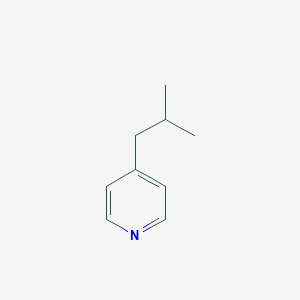

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)


